1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Overview
Description
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is a complex organic compound that features a quinoline and naphthylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the naphthylsulfonyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, while the naphthylsulfonyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE shares structural similarities with other quinoline and naphthylsulfonyl derivatives.
- Compounds like this compound are often compared to other heterocyclic compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the quinoline and naphthylsulfonyl moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-naphthalen-2-ylsulfonylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-17-8-11-22-20(15-17)7-4-13-24(22)23(25)12-14-28(26,27)21-10-9-18-5-2-3-6-19(18)16-21/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSLSNULFGOVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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